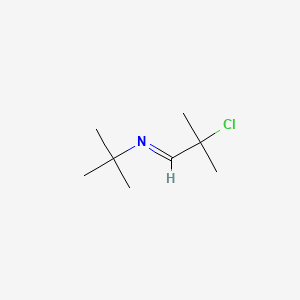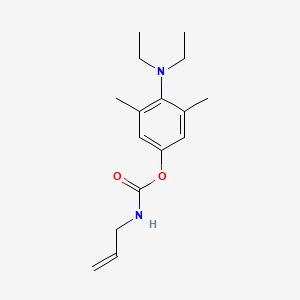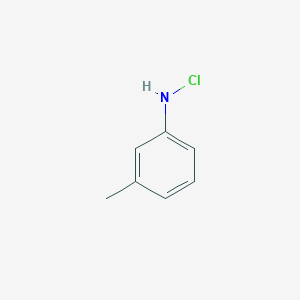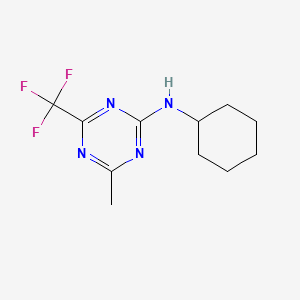
L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine is a peptide composed of six amino acids: L-leucine, L-tyrosine, L-leucine, L-valine, L-cysteine, and glycine. This compound is part of a broader class of peptides that play crucial roles in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid analogs can be introduced during the SPPS process.
Major Products Formed
Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide structure.
Reduced Peptide: Reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Corticotropin-like Intermediate Peptide: A neuropeptide involved in the regulation of the stress response.
Uniqueness
L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability to the peptide structure.
Propiedades
Número CAS |
58255-68-8 |
|---|---|
Fórmula molecular |
C31H50N6O8S |
Peso molecular |
666.8 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N6O8S/c1-16(2)11-21(32)27(41)34-23(13-19-7-9-20(38)10-8-19)29(43)35-22(12-17(3)4)30(44)37-26(18(5)6)31(45)36-24(15-46)28(42)33-14-25(39)40/h7-10,16-18,21-24,26,38,46H,11-15,32H2,1-6H3,(H,33,42)(H,34,41)(H,35,43)(H,36,45)(H,37,44)(H,39,40)/t21-,22-,23-,24-,26-/m0/s1 |
Clave InChI |
ZIOXJTRXLLGTHA-LENLALOCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)

![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)




![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)

